5-(2-Fluorobenzamido)-2-(phenylamino)thiazole-4-carboxamide
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Overview
Description
5-(2-Fluorobenzamido)-2-(phenylamino)thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorobenzamido)-2-(phenylamino)thiazole-4-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Substitution: The phenylamino group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the amide or thiazole functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 5-(2-Fluorobenzamido)-2-(phenylamino)thiazole-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorobenzamido)-2-(phenylamino)thiazole-4-carboxamide
- 5-(2-Methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide
Comparison
Compared to similar compounds, 5-(2-Fluorobenzamido)-2-(phenylamino)thiazole-4-carboxamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity, stability, and biological activity.
Properties
Molecular Formula |
C17H13FN4O2S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-anilino-5-[(2-fluorobenzoyl)amino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H13FN4O2S/c18-12-9-5-4-8-11(12)15(24)22-16-13(14(19)23)21-17(25-16)20-10-6-2-1-3-7-10/h1-9H,(H2,19,23)(H,20,21)(H,22,24) |
InChI Key |
IIJQMEVIZSYMQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)N |
Origin of Product |
United States |
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